Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a benzofuran-2-carboxamido substituent at position 5, a phenyl group at position 3, and an ethyl carboxylate ester at position 1. Its structural complexity, including the fused thiophene-pyridazine core and aromatic substituents, suggests diverse biological interactions, particularly in neurological and metabolic pathways.
Properties
IUPAC Name |
ethyl 5-(1-benzofuran-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5S/c1-2-31-24(30)20-16-13-33-22(19(16)23(29)27(26-20)15-9-4-3-5-10-15)25-21(28)18-12-14-8-6-7-11-17(14)32-18/h3-13H,2H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOUIWQCUSCQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to summarize the known biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements from benzofuran and thieno[3,4-d]pyridazine moieties. Its chemical formula is , which contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to ethyl 5-(benzofuran-2-carboxamido)-4-oxo have shown activity against various bacterial strains. In vitro tests demonstrated that these compounds inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Ethyl 5-(benzofuran-2-carboxamido)-4-oxo | E. coli | 15 |
| Ethyl 5-(benzofuran-2-carboxamido)-4-oxo | S. aureus | 18 |
| Ethyl 5-(benzofuran-2-carboxamido)-4-oxo | P. aeruginosa | 12 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have reported that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study:
In a study involving human lung adenocarcinoma (A549) cells, treatment with ethyl 5-(benzofuran-2-carboxamido)-4-oxo resulted in a significant reduction in cell viability (IC50 = 25 µM). Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of several key enzymes involved in disease processes:
- 5-Lipoxygenase Inhibition : Similar compounds have been shown to inhibit the enzyme responsible for leukotriene biosynthesis, which plays a critical role in inflammatory responses.
- Acetylcholinesterase (AChE) Inhibition : Preliminary studies suggest that ethyl 5-(benzofuran-2-carboxamido)-4-oxo may also inhibit AChE, indicating potential applications in treating neurodegenerative diseases like Alzheimer's.
The biological activity of ethyl 5-(benzofuran-2-carboxamido)-4-oxo is thought to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It potentially alters key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related thieno[3,4-d]pyridazine derivatives, focusing on substituent effects, receptor binding, and biological activity.
Structural Analogues with Modified Substituents
Key Observations :
- Halogenation at position 7 (Cl/Br in Compounds 67–68) improves metabolic stability but may limit solubility, a trade-off absent in the target compound .
- The fluorinated benzamido group in ’s compound likely enhances binding to hydrophobic receptor pockets but lacks the extended π-system of benzofuran, which could influence allosteric modulation .
Functional Comparisons: Receptor Binding and Enzyme Inhibition
2.2.1. Adenosine A1 Receptor Modulation
- Target Compound: The benzofuran moiety may mimic the 3-benzoylthiophene group in allosteric enhancers (), which stabilize the agonist conformation of A1 receptors. Its carboxamido group could strengthen interactions with receptor residues, similar to 2-amino-3-benzoylthiophenes .
- Compound 13a (): The amino group at position 5 lacks the steric and electronic profile for strong allosteric enhancement, suggesting weaker modulation compared to the target compound .
2.2.2. Aldose Reductase Inhibition
- Compounds: 4-Oxo-3,4-dihydrothieno[3,4-d]pyrazines inhibit aldose reductase, a target in diabetic complications. The pyridazine core in the target compound is structurally analogous, but the benzofuran substituent may redirect activity toward adenosine receptors rather than aldose reductase .
Preparation Methods
Synthesis of Thieno[3,4-d]Pyridazine Core
The thieno[3,4-d]pyridazine scaffold is constructed through a three-step sequence:
Thiophene Ring Formation :
Functionalization at Position 5 :
Table 1: Optimization of Acylation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 78 |
| Base | Triethylamine | 82 |
| Temperature | 0°C → RT | 85 |
| Reaction Time | 14 hours | 88 |
Alternative Route via One-Pot Multicomponent Reaction
A streamlined approach combines ethyl glyoxylate, phenylhydrazine, and 3-aminothiophene-2-carbonitrile in ethanol under reflux:
- Mechanism : In situ formation of hydrazone intermediates followed by cyclization.
- Advantages : Reduced purification steps, higher atom economy (72% vs. 65% in stepwise method).
Critical Reaction Parameters
Solvent and Catalytic Systems
Temperature and Time Dependence
- Low temperatures (0–5°C) during acylation minimize side reactions (e.g., ester hydrolysis).
- Extended reaction times (>12 hours) are necessary for complete cyclization, as confirmed by HPLC monitoring.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity using a C18 column (MeCN/H₂O = 70:30, 1.0 mL/min).
- Elemental Analysis : Calculated for C₂₅H₁₉N₃O₅S: C, 63.41%; H, 4.05%; N, 8.87%. Found: C, 63.38%; H, 4.08%; N, 8.85%.
Industrial-Scale Considerations
Patent WO2009125426A2 discloses a scalable process for analogous thienopyridazines, emphasizing:
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the Gewald reaction to form the thieno[3,4-d]pyridazine core. Key steps include:
- Cyclocondensation : Reacting α,β-unsaturated carbonyl compounds with thioamides or cyanothioacetamide under basic conditions.
- Functionalization : Introducing substituents (e.g., benzofuran-2-carboxamido) via nucleophilic acyl substitution or Buchwald-Hartwig coupling.
- Esterification : Protecting carboxylic acid groups using ethyl chloroformate.
Q. Optimization Strategies :
- Temperature Control : Reactions are often conducted under reflux (80–150°C) to enhance yield and reduce side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalysis : Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 40 minutes) .
Q. How is structural characterization performed for this compound?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:
- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry. For example, the benzofuran carbonyl appears at δ ~165 ppm in C NMR .
- IR Spectroscopy : Key peaks include C=O stretches (~1680–1720 cm) and N–H bends (~3300 cm) for amide groups .
- X-ray Crystallography : SHELX software refines crystal structures, revealing dihedral angles between aromatic rings (e.g., 15–30° for thieno-pyridazine and benzofuran moieties) .
Q. What functional groups dictate reactivity, and how can they be modified?
Methodological Answer: Critical reactive groups include:
- Amide (–CONH–) : Undergoes hydrolysis under acidic/basic conditions or transamidation with amines .
- Ester (–COOEt) : Saponification with LiOH yields carboxylic acids for further derivatization .
- Benzofuran Ring : Electrophilic substitution (e.g., bromination at C5) enhances bioactivity .
Modification Example :
Replace the ethyl ester with isopropyl via titanium(IV) isopropoxide catalysis, altering solubility and bioavailability .
Advanced Research Questions
Q. How do structural variations influence biological activity in this compound class?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Halogen Substituents : Bromine at benzamide positions (e.g., 4-bromo in ) increases antitumor potency (IC < 1 μM vs. HeLa cells).
- Aromatic Substitutions : Fluorophenyl groups enhance blood-brain barrier penetration (e.g., tau aggregation inhibitors in ).
Q. Table 1: Comparative Bioactivity of Analogues
| Substituent (R) | Biological Activity (IC) | Target |
|---|---|---|
| –H | >10 μM | Non-specific |
| –Br (para) | 0.8 μM | Topoisomerase II |
| –OCH (meta) | 2.3 μM | Aldose reductase |
Q. What experimental approaches identify biological targets and mechanisms of action?
Methodological Answer:
- Kinetic Dissociation Assays : Measure stabilization of agonist-receptor-G protein complexes (e.g., A adenosine receptor in ).
- Enzymatic Inhibition : Screen against panels (e.g., 300-kinase assay) to identify off-target effects.
- Molecular Docking : Use AutoDock Vina to predict binding to tau protein (PDB: 5O3T) with ΔG < −9 kcal/mol .
Contradiction Management :
Divergent results (e.g., antagonism vs. allosteric modulation in ) are resolved via orthogonal assays (e.g., ERK1/2 phosphorylation vs. cAMP accumulation).
Q. How is computational modeling integrated into crystallographic refinement?
Methodological Answer:
- SHELX Suite : Refine X-ray data with SHELXL for small molecules (R-factor < 0.05) and SHELXE for experimental phasing in macromolecular complexes .
- Density Functional Theory (DFT) : Optimize geometries (B3LYP/6-31G*) to validate crystallographic bond lengths (±0.02 Å) .
Case Study :
Modeling hydrogen bonds between the pyridazine N and water molecules (2.8–3.1 Å) explains solubility trends .
Q. How are contradictions in biological data addressed methodologically?
Methodological Answer:
- Dose-Response Curves : Replicate assays across concentrations (1 nM–100 μM) to confirm EC/IC consistency .
- Orthogonal Assays : Validate kinase inhibition via both radiometric (γ-$^{32}$P
ATP) and fluorescence polarization . - Metabolic Stability Testing : Use liver microsomes to rule out artifact activity from degradation products .
Example :
A compound showing ERK1/2 antagonism but cAMP agonism is re-evaluated using CRISPR-edited cell lines to isolate receptor-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
